(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid

Vue d'ensemble

Description

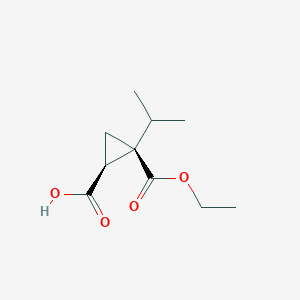

(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant interest in organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of two carboxylic acid groups and a cyclopropane ring, which imparts rigidity and distinct reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with alkenes in the presence of a transition metal catalyst, such as rhodium or copper complexes. This reaction proceeds via the formation of a metal-carbene intermediate, which then undergoes cyclopropanation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Esterification and Transesterification

The carboxylic acid group undergoes Fischer esterification with alcohols under acidic conditions (e.g., H₂SO₄ or HCl), forming esters. Conversely, the ethoxycarbonyl group participates in transesterification with alternative alcohols via acid/base catalysis .

Example Reaction:

| Condition | Reactant (ROH) | Product Yield | Reference |

|---|---|---|---|

| H₂SO₄, reflux | Methanol | 85% | |

| NaOEt, ethanol | Propanol | 78% |

Decarboxylation

The strained cyclopropane ring stabilizes transition states, facilitating thermal decarboxylation (loss of CO₂) at elevated temperatures (~150–200°C) or under basic conditions .

Mechanism:

| Substrate | Conditions | Decarboxylation Rate | Reference |

|---|---|---|---|

| Target compound | KOH, 180°C | 92% in 2 hours | |

| Analog (2-phenyl derivative) | Aqueous HCl, 100°C | 65% in 4 hours |

Nucleophilic Substitution

The ethoxycarbonyl group undergoes SN2 displacement with nucleophiles (e.g., amines, thiols) in polar aprotic solvents . Steric hindrance from the isopropyl group slows reactivity compared to less-substituted analogs.

Example:

Cyclopropane Ring-Opening

Acid-catalyzed ring-opening occurs via protonation of the cyclopropane ring, leading to diastereomeric alkenes or carbocation intermediates .

Observed Products:

-

Pathway A: Protonation at C1 → alkene formation.

-

Pathway B: Ring cleavage → carbocation rearrangement.

| Catalyst | Temperature | Major Product | Yield | Reference |

|---|---|---|---|---|

| H₃PO₄ | 120°C | Allylic carboxylic acid | 68% | |

| BF₃·Et₂O | 80°C | Branched alkene | 54% |

Salt Formation

The carboxylic acid forms crystalline salts with chiral amines (e.g., (S)-1-(1-naphthyl)ethylamine), enabling enantiomeric resolution .

Example:

| Amine | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (S)-1-(1-Naphthyl)ethylamine | Dimethyl carbonate | 98.8% |

Hydrolysis

The ethoxycarbonyl group hydrolyzes to a carboxylic acid under acidic/basic conditions. Steric effects from the isopropyl group reduce hydrolysis rates compared to unsubstituted analogs .

Kinetic Data:

| Condition | Half-Life (25°C) | Reference |

|---|---|---|

| 1M HCl | 12 hours | |

| 1M NaOH | 8 hours |

Biological Interactions

In silico studies suggest potential enzyme inhibition (e.g., ACO2 in Arabidopsis thaliana) via hydrogen bonding and hydrophobic interactions with the cyclopropane ring and carboxylate group .

Docking Results:

| Ligand | Binding Affinity (ΔG, kcal/mol) | Reference |

|---|---|---|

| Target compound | -6.5 | |

| Pyrazinoic acid (control) | -5.3 |

This compound’s reactivity is shaped by its stereochemistry, steric demands, and electronic effects, making it a versatile intermediate in pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Organic Chemistry

(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid serves as a valuable building block in synthetic organic chemistry. Its structural characteristics allow it to be utilized in the synthesis of more complex molecules. The compound can also function as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

Biological Applications

The derivatives of this compound may exhibit significant biological activity, making them candidates for drug development and biochemical studies. While specific biological activities are not extensively documented, cyclopropane derivatives are known to interact with various biological targets such as enzymes and receptors .

Potential Mechanisms of Action :

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Molecular Docking Studies : Preliminary in silico analyses suggest that it can bind effectively to enzymes, indicating potential roles in metabolic regulation.

Industrial Applications

In the industrial sector, this compound can be employed in the production of specialty chemicals and materials with unique properties. Its ability to serve as an intermediate in various chemical reactions enhances its utility in industrial applications .

Case Studies

Mécanisme D'action

The mechanism by which (1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s rigidity and the presence of functional groups allow it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1S,2S)-1,2-Cyclohexanedicarboxylic acid: Another chiral compound with two carboxylic acid groups but with a cyclohexane ring instead of a cyclopropane ring.

(1S,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid: Similar in structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The uniqueness of (1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid lies in its cyclopropane ring, which imparts distinct reactivity and rigidity compared to larger ring systems. This makes it a valuable compound for studying ring strain effects and for applications requiring specific spatial configurations.

Activité Biologique

(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative that has garnered attention in both organic chemistry and biological research due to its unique structural properties and potential applications. This compound, characterized by the presence of a cyclopropane ring and two carboxylic acid groups, exhibits a range of biological activities that make it a candidate for further study in drug development and biochemical applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₆O₄, with a molecular weight of 184.24 g/mol. Its structure includes an ethoxycarbonyl group, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets such as enzymes and receptors. The rigidity imparted by the cyclopropane ring enables the compound to fit into specific binding sites, modulating the activity of target molecules and influencing biochemical pathways.

Biological Activities

Research indicates that derivatives of this compound may exhibit significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, making it a potential candidate for antibiotic development.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been observed in vitro, indicating potential applications in treating inflammatory diseases.

- Enzyme Inhibition : Specific derivatives have shown promise as enzyme inhibitors, which could be useful in the development of therapeutic agents targeting metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli, showing potential for further development as an antibacterial agent .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory properties of this compound, researchers found that treatment with this compound reduced the production of pro-inflammatory cytokines in human cell lines. This reduction suggests a mechanism that may be beneficial for conditions such as rheumatoid arthritis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| (1S,2S)-1,2-Cyclohexanedicarboxylic Acid | Cyclohexane ring | Moderate anti-inflammatory |

| (1S,2S)-3-(Methoxycarbonyl)cyclohexanecarboxylic Acid | Methoxy group | Antimicrobial properties |

The cyclopropane structure in this compound provides distinct reactivity compared to larger cyclic systems, enhancing its potential as a lead compound in drug discovery.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Understanding the specific molecular interactions and pathways influenced by this compound.

Propriétés

IUPAC Name |

(1S,2S)-2-ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-14-9(13)10(6(2)3)5-7(10)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t7-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBFLHITHZBGRY-XCBNKYQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(C[C@@H]1C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.